Ethyl 2-(phenylazo)acetoacetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involves one-pot condensation reactions employing ethyl acetoacetate, showcasing the versatility of acetoacetate esters in organic synthesis (Viveka et al., 2016). Another approach includes the metal-free arylation of ethyl acetoacetate using hypervalent diaryliodonium salts, indicating a pathway for the introduction of aryl groups into the acetoacetate backbone (Monastyrskyi, Namelikonda, & Manetsch, 2015).
Molecular Structure Analysis
Studies on related molecules demonstrate the use of X-ray diffraction and DFT calculations to elucidate their structure. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate revealed the stabilization of the molecule by intra- and intermolecular hydrogen bonds, providing insights into the conformational preferences of such compounds (DyaveGowda et al., 2002).
Chemical Reactions and Properties
Phenylazoacetoacetic ester participates in "mixed" azo compound formation, a reaction that underscores the compound's ability to engage in complex chemical transformations. This reactivity is foundational to synthesizing various azo dyes and related materials (Walker, 1954). Moreover, the synthesis of ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate via the aza-alkylation/intramolecular Michael cascade reaction highlights the potential for creating densely functionalized structures starting from acetoacetate esters (Choi & Kim, 2017).
Scientific Research Applications
Synthesis of New Metallomesogens
Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a derivative of Ethyl 2-(phenylazo)acetoacetate, has been synthesized for the production of copper(II) metallomesogenic complexes. These complexes are significant in the study of liquid crystalline materials and their applications in various fields like displays and sensors (Kovganko & Kovganko, 2013).
Colorimetric Method Development
Ethyl 2-(phenylazo)acetoacetate plays a role in the formation of 'mixed' azo compounds, which are important in colorimetric methods. This application is crucial in the field of analytical chemistry for the estimation of various compounds (Walker, 1954).
Synthesis of Pharmaceutical Compounds
This compound is used in the synthesis of 4-phenyl-2-butanone, an intermediate in producing medicines for inflammation and codeine. Such synthetic routes highlight the importance of Ethyl 2-(phenylazo)acetoacetate in medicinal chemistry (Zhang, 2005).
Preparation of Pyrazole Esters
Ethyl 2-(phenylazo)acetoacetate is instrumental in synthesizing pyrazole esters, which have potential applications in pharmaceuticals and materials science (Viveka et al., 2016).
Synthesis of Antimalarial Compounds
Its arylation using hypervalent diaryliodonium salts has been applied to synthesize antimalarial compound ELQ-300, demonstrating its importance in developing new therapeutic agents (Monastyrskyi, Namelikonda, & Manetsch, 2015).
Creation of Novel Chalcone Series
Ethyl 2-(4-carboxyphenylazo)acetoacetate is used in the synthesis of new chalcones and pyrimidine derivatives, exhibiting antimycobacterial activities, thereby contributing to the field of antibacterial drug research (Trivedi et al., 2008).
Preparation of Arylacetic Acid Esters
It's involved in palladium-catalysed arylation processes to yield 2-arylacetic acid esters, a method valuable in organic synthesis and pharmaceutical research (Zeevaart, Parkinson, & Koning, 2004).
Safety And Hazards
While specific safety and hazard information for Ethyl 2-(phenylazo)acetoacetate is not available in the search results, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding contact with eyes, skin, and clothing, and keeping away from open flames, hot surfaces, and sources of ignition .
properties
IUPAC Name |
ethyl 3-oxo-2-phenyldiazenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKOBYPTHJKDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)N=NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271598 | |
Record name | Ethyl 3-oxo-2-(2-phenyldiazenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(phenylazo)acetoacetate | |
CAS RN |
5462-33-9 | |
Record name | Ethyl 3-oxo-2-(2-phenyldiazenyl)butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5462-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetoacetic acid, 2-(phenylazo)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC17512 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-oxo-2-(2-phenyldiazenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(phenylazo)acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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